N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide
Description
N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran moiety, a piperidine ring, and an oxalamide group, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-tert-butyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-21(2,3)23-19(26)18(25)22-13-14-8-10-24(11-9-14)20(27)17-12-15-6-4-5-7-16(15)28-17/h4-7,12,14H,8-11,13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWUDULBGHBGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the benzofuran-2-carbonyl piperidine derivative. The final step involves the reaction of this intermediate with tert-butyl oxalamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the oxalamide group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Methyl 4-(((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate
Uniqueness
N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, along with a tert-butylethanediamide structure. The unique combination of these functional groups contributes to its diverse biological activities.
| Structural Feature | Description |
|---|---|
| Benzofuran Moiety | Implicated in various biological interactions, enhancing binding affinity to targets. |
| Piperidine Ring | Enhances pharmacokinetic properties and contributes to receptor interactions. |
| Tert-butylethanediamide | May influence solubility and bioavailability. |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and neuroprotective domains.
Antimicrobial Activity
In vitro studies have shown that this compound possesses activity against a broad spectrum of bacteria and fungi, including strains resistant to conventional antibiotics. For instance, it has been noted for its effectiveness against certain Gram-positive and Gram-negative bacterial strains as well as fungal pathogens.
Neuroprotective Effects
Preliminary studies suggest that derivatives of benzofuran compounds, including those related to this compound, exhibit neuroprotective properties. These compounds may prevent neurotoxicity induced by substances like cocaine by modulating dopaminergic pathways .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative disorders.
- Receptor Modulation : It has potential interactions with various receptor types, such as dopaminergic receptors, which are crucial in neuropharmacology.
- Antioxidant Activity : Related compounds have demonstrated antioxidant properties, suggesting that this compound may also mitigate oxidative stress within cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- A study on similar benzofuran derivatives indicated their potential as antimicrobial agents with promising results against resistant strains.
- Another investigation into neurotoxicity showed that certain benzofuran-based compounds could protect neuronal cells from damage caused by cocaine exposure, highlighting their therapeutic potential in treating addiction-related disorders .
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthesis of N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide?
Answer:
Synthesis optimization requires careful selection of solvents, coupling agents, and purification methods. For example:
- Solvent choice: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) minimizes side reactions .
- Catalysts: Triethylamine (TEA) facilitates amide bond formation by neutralizing acidic byproducts .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or crystallization from ethanol/water mixtures yields high-purity product .
Example Optimization Table:
| Step | Parameter | Optimal Condition | Yield (%) |
|---|---|---|---|
| Coupling | Solvent | DCM | 75 |
| Purification | Method | Column Chromatography | 85 |
How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Compare H/C NMR peaks to predicted shifts from analogous piperidine-benzofuran hybrids .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H] matches theoretical mass (e.g., CHNO: Calc. 408.2048) .
- IR Spectroscopy: Identify carbonyl stretches (1680–1720 cm) and benzofuran C-O-C vibrations (1250–1300 cm$^{-1**) .
What in vitro assays are suitable for initial bioactivity screening?
Answer:
Prioritize assays aligned with structural analogs:
- Enzyme inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinases) .
- Cellular cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors, given the piperidine moiety) .
How should researchers handle stability challenges during storage?
Answer:
- Storage conditions: Keep at -20°C in amber vials under argon to prevent hydrolysis/oxidation .
- Stability testing: Monitor degradation via HPLC every 3 months; >90% purity over 12 months indicates acceptable stability .
Advanced Research Questions
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
Contradictions often arise from pharmacokinetic (PK) factors:
- Metabolic stability: Perform liver microsome assays to assess CYP450-mediated degradation .
- Blood-brain barrier (BBB) penetration: Use PAMPA-BBB to predict CNS availability .
- Dose adjustment: Apply allometric scaling (e.g., mg/kg based on body surface area) for in vivo studies .
Case Study: A piperidine-based analog showed potent in vitro kinase inhibition but failed in vivo due to rapid clearance. Adjusting the dosing regimen (BID vs. QD) improved efficacy .
What computational methods aid in elucidating the mechanism of action?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., benzofuran moiety binding to hydrophobic pockets) .
- MD simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interaction) .
- QSAR modeling: Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity .
How can researchers address low solubility in aqueous buffers?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2) .
What strategies validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor target protein melting shifts post-treatment .
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (K < 1 µM suggests high affinity) .
- Chemical proteomics: Use clickable probes for pull-down assays and LC-MS/MS identification .
How should SAR studies be designed to improve potency/selectivity?
Answer:
- Core modifications: Replace benzofuran with indole or thiophene to assess π-π stacking effects .
- Substituent variation: Compare tert-butyl (steric bulk) vs. isopropyl (flexibility) on the ethanediamide group .
- Bioisosteres: Replace amide with sulfonamide or urea to modulate H-bonding .
Example SAR Table:
| Derivative | R-Group | IC (nM) | Selectivity Index |
|---|---|---|---|
| A | tert-Butyl | 50 | 10x |
| B | Isopropyl | 120 | 3x |
What methodologies resolve discrepancies in NMR data interpretation?
Answer:
- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., piperidine CH vs. benzofuran protons) .
- Variable temperature NMR: Identify dynamic effects (e.g., restricted rotation in amide bonds) .
- DFT calculations: Predict chemical shifts using Gaussian09 (B3LYP/6-31G**) and compare to experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
